9-Piperazino ofloxacin, (R)-
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Overview
Description
9-Piperazino ofloxacin, ®- is a derivative of the fluoroquinolone antibiotic, ofloxacin. It is a potent and selective inhibitor of bacterial DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This compound is known for its antibacterial efficacy against gram-positive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Piperazino ofloxacin, ®- involves the modification of the ofloxacin moleculeThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of 9-Piperazino ofloxacin, ®- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Piperazino ofloxacin, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Piperazino ofloxacin, such as oxo derivatives, reduced forms, and substituted piperazine derivatives .
Scientific Research Applications
9-Piperazino ofloxacin, ®- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Piperazino ofloxacin, ®- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, 9-Piperazino ofloxacin, ®- prevents the replication of bacterial DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound from which 9-Piperazino ofloxacin is derived.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity
Uniqueness
9-Piperazino ofloxacin, ®- is unique due to its specific modification at the 9th position, which enhances its selectivity and potency against bacterial DNA gyrase and topoisomerase IV. This modification also contributes to its distinct pharmacokinetic properties and antibacterial spectrum .
Properties
CAS No. |
178912-61-3 |
---|---|
Molecular Formula |
C18H20FN3O4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 |
InChI Key |
FHAKLRRIGREDDW-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |
Origin of Product |
United States |
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